Product packaging for Cupric acetylcysteine(Cat. No.:CAS No. 331283-85-3)

Cupric acetylcysteine

Cat. No.: B12692653
CAS No.: 331283-85-3
M. Wt: 387.9 g/mol
InChI Key: LDTUUSLTAZVMIN-SCGRZTRASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications: Researchers investigating metallodrugs, antioxidants, or novel compounds with potential bioactivity may find cupric acetylcysteine to be a compound of interest. As a complex of copper and N-acetylcysteine, it combines a biologically essential metal with a well-known precursor to glutathione, the body's master antioxidant . Research Value: The scientific interest in such a complex may stem from exploring synergistic effects. N-acetylcysteine is recognized for its ability to support cellular glutathione levels and exert mucolytic and antioxidant effects . Copper plays a vital role as a cofactor in numerous enzymatic processes. The combination in a single molecule may present unique chemical properties for research purposes. Mechanism of Action: The specific mechanism of action for the this compound complex would be a subject of research. Investigations might focus on its redox behavior, stability, or how it interacts with biological systems compared to its individual components. Important Notice: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Safety Data Sheet (SDS) information should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16CuN2O6S2 B12692653 Cupric acetylcysteine CAS No. 331283-85-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

331283-85-3

Molecular Formula

C10H16CuN2O6S2

Molecular Weight

387.9 g/mol

IUPAC Name

copper;(2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/2C5H9NO3S.Cu/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

LDTUUSLTAZVMIN-SCGRZTRASA-L

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Cu+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Advanced Materials Integration of Cupric Acetylcysteine

Direct Synthesis Approaches for Copper(II)-N-Acetylcysteine Complexes

The direct synthesis of copper(II)-N-acetylcysteine (Cu(II)-NAC) complexes involves the reaction between a Cu(II) salt and N-acetylcysteine in a suitable solvent. The interaction is complex, as the thiol group of NAC can reduce Cu(II) to Cu(I), leading to the formation of various intermediate species. mdpi.comnih.gov Studies have investigated the kinetics of the reaction between cupric ions and NAC in aqueous acid solutions. mdpi.com These investigations, using UV/Vis absorption and circular dichroism (CD) spectroscopy, have revealed the formation of intermediates, which are believed to be disulfide-bridged dicopper(I) complexes. mdpi.com

One successful method for creating stable copper(II) cysteine complexes involves reacting copper(II) with cysteine in ethanol (B145695) at specific molar ratios (e.g., 1:2, 1:4, 1:6). researchgate.net Infrared and X-ray absorption spectroscopy analyses confirm that the copper(II) ion binds to the thiol ligand of the cysteine molecule. researchgate.net X-ray Absorption Near Edge Structure (XANES) analysis has shown that under certain conditions, the oxidation state of copper can remain as Cu(II) in the final complex. researchgate.net The resulting complexes often form ring-type structures where sulfur ligands from the cysteine molecules act as bridges. researchgate.net

The interaction between NAC and Cu(II) can also generate reactive oxygen species (ROS), such as hydrogen peroxide, a phenomenon that has been explored for its potential applications. nih.gov The formation of H₂O₂ occurs in a dose-dependent manner when CuCl₂ is added to NAC. nih.gov

Co-precipitation Techniques for Cupric Acetylcysteine Nanocomposites

Co-precipitation is a versatile and widely used method for synthesizing nanocomposites, including those incorporating this compound. This technique involves the simultaneous precipitation of a primary material (like iron oxide) and the copper-NAC complex from a solution, resulting in a composite material with integrated functionalities. ucf.edutandfonline.com This bottom-up approach allows for the decoration of nanoparticle surfaces with the desired complex. tandfonline.com

A notable application of co-precipitation is the synthesis of Copper/N-acetylcysteine coated Iron Oxide Nanoparticles (Cu/NAC-IONPs). ucf.edu The primary objective of this design is to distribute copper over the large surface area of biocompatible iron oxide nanoparticles (IONPs), which can enhance the bioavailability of the copper. ucf.edu

The synthesis is achieved using a co-precipitation technique where N-acetylcysteine is introduced to anchor the copper to the IONP surface. ucf.edu The resulting nanocomposite material has been characterized using a suite of analytical methods to confirm its structure and composition. ucf.edu

Table 1: Characterization Techniques for Cu/NAC-IONP Nanocomposites

Analytical Technique Purpose of Analysis Key Finding
Atomic Absorption Spectroscopy (AAS) To quantify the amount of copper in the nanocomposite and study its release. Confirmed copper loading and demonstrated that copper release is dependent on incubation temperature. ucf.edu
Dynamic Light Scattering (DLS) To determine the size distribution and surface charge of the nanoparticles. Characterized the hydrodynamic diameter and zeta potential of the composite particles. ucf.edu
Fourier Transform Infrared Spectroscopy (FTIR) To identify functional groups and confirm the conjugation of NAC. Provided evidence for the presence of NAC and its binding to the nanoparticle surface. ucf.edu
Scanning Electron Microscopy (SEM) To visualize the surface morphology and structure of the nanocomposite. Revealed the physical structure and topography of the synthesized particles. ucf.edu

| X-Ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Supported the formation of the composite and the role of NAC as a ligand. ucf.edu |

This table summarizes the analytical methods used to characterize the Cu/NAC-IONP nanocomposite as described in the research. ucf.edu

In the formation of Cu/NAC-IONP nanocomposites, N-acetylcysteine plays a critical role as a chelating and anchoring agent. ucf.edu A chelating agent is a substance whose molecules can form several bonds to a single metal ion. mdpi.com NAC's molecular structure, which contains both a thiol (-SH) group and a carboxyl (-COOH) group, allows it to act as an effective metal-binding compound. mdpi.comresearchgate.net

Characterization results confirm that NAC functions as a bidentate ligand, meaning it binds to the copper ion through two separate points on its structure. ucf.edu This chelation anchors the copper to the surface of the iron oxide nanoparticle, forming a stable composite material. ucf.edu This conjugation is fundamental to the structure and properties of the final nanocomposite. ucf.edu

Supercritical Fluid Techniques for N-Acetylcysteine Particle Engineering in Composite Materials

Supercritical fluid (SCF) technology offers an advanced method for particle engineering, which is crucial for the development of high-performance composite materials. nih.gov One such technique, Solution Enhanced Dispersion by Supercritical Fluids (SEDS), has been successfully applied to the micronization of N-acetylcysteine. scielo.brscielo.br This process is advantageous as it can be performed at low temperatures, suitable for thermosensitive compounds like NAC, and uses environmentally benign solvents like supercritical CO₂. scielo.br

In the SEDS process, a solution containing NAC is sprayed into a chamber filled with supercritical CO₂ acting as an antisolvent. scielo.br The high diffusivity of the supercritical fluid leads to rapid solvent extraction and precipitation of the solute as fine particles. scielo.br Research has shown that this technique can reduce the average particle size of NAC by over 200-fold, from approximately 700 µm to under 3 µm. scielo.brscielo.br The particle size can be precisely controlled by adjusting process parameters. scielo.br

Table 2: Influence of SEDS Process Parameters on NAC Particle Size

Parameter Range Studied Effect on Particle Size
Pressure 8 - 12 MPa Increasing pressure leads to a decrease in particle size. scielo.br
Temperature 35 - 45 °C Increasing temperature leads to an increase in particle size. scielo.br

| Concentration | 4 - 20 mg/mL | Increasing solute concentration leads to a decrease in particle size. scielo.brscielo.br |

This table details the findings from a study on the micronization of N-acetylcysteine using the SEDS technique, showing how different parameters can be tuned to engineer the final particle characteristics. scielo.brscielo.br

Engineering NAC particles through methods like SEDS is a key step in preparing them for integration into advanced composite materials, where controlled particle size and morphology are essential for performance.

Exploration of Alternative Synthetic Pathways for Copper-N-Acetylcysteine Systems

Beyond direct synthesis and co-precipitation, researchers are exploring alternative pathways to create copper-N-acetylcysteine systems and related compounds. These methods aim to improve efficiency, yield, and control over the final product structure. publish.csiro.auresearchgate.net

One unconventional approach involves the nucleophilic substitution of unactivated aromatic halides by N-acetyl-L-cysteine, a reaction that is catalyzed by copper(I) iodide. publish.csiro.au This method has been used to prepare aromatic, S-substituted derivatives of N-acetyl-L-cysteine from starting materials like iodobenzene (B50100) and 2-iodothiophene. publish.csiro.au The use of copper(I) as a catalyst facilitates a transformation that is otherwise difficult to achieve, providing a novel route to complex cysteine derivatives. publish.csiro.au

Electrochemical methods also present a potential alternative pathway. Processes have been developed for the electrochemical synthesis of N-acetylcysteine from its oxidized dimer, cystine. google.com Some of these processes utilize cathodes made of materials including copper, suggesting that electrochemical reduction in the presence of copper could be a viable route for in-situ formation of copper-cysteine complexes. google.com

Furthermore, the principles of modern synthetic chemistry, such as developing step-economical routes through direct C-H bond activation catalyzed by metals like palladium or copper, are being applied to create complex functional molecules. researchgate.net While not yet specifically applied to this compound in the reviewed literature, these advanced synthetic strategies represent a promising future direction for the efficient and low-cost synthesis of novel copper-N-acetylcysteine systems for various material applications. researchgate.net

Spectroscopic and Structural Characterization of Copper N Acetylcysteine Complexes

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides direct insight into the molecular vibrations of the NAC ligand and how they are perturbed upon coordination to a copper center. These changes serve as a fingerprint for identifying the specific functional groups involved in the metal-ligand bonding.

FTIR spectroscopy is a powerful tool for probing the functional groups of N-acetylcysteine involved in complexation with copper. The spectrum of free NAC displays characteristic absorption bands corresponding to its various functional groups. Upon complexation, shifts in the position and intensity of these bands provide evidence of coordination. researchgate.netopensciencepublications.com

Key vibrational bands for free N-acetylcysteine include the N-H stretching vibration around 3370 cm⁻¹, the S-H stretch near 2550 cm⁻¹, the C=O stretching of the carboxylic acid group at approximately 1715-1735 cm⁻¹, and the Amide I and Amide II bands, typically found near 1630 cm⁻¹ and 1545 cm⁻¹, respectively. researchgate.netresearchgate.net The involvement of the thiol (-SH), amino (-NH), and carboxyl (-COOH) groups in copper binding can be inferred from changes in these characteristic peaks. mdpi.com For instance, the disappearance of the S-H stretching band is a strong indicator of deprotonation and the formation of a Cu-S bond. opensciencepublications.com Similarly, shifts in the C=O and N-H vibrational peaks suggest an electrostatic interaction or direct coordination between the carboxyl and secondary amine groups of NAC and the copper atom. researchgate.netuvt.ro

Vibrational ModeFree N-Acetylcysteine (cm⁻¹)Postulated Change upon Cu(II) ComplexationInference
N-H Stretch~3370Shift and/or broadeningInvolvement of the amide/amino group in coordination. opensciencepublications.com
S-H Stretch~2550DisappearanceDeprotonation of the thiol group and formation of a Cu-S bond. opensciencepublications.com
C=O Stretch (Carboxylic Acid)~1715-1735Shift to lower wavenumberCoordination of the carboxylate group to the copper ion. uvt.ro
Amide I (C=O Stretch)~1630ShiftInteraction of the amide group with the copper ion. researchgate.net
Amide II (N-H Bend)~1545ShiftInteraction of the amide group with the copper ion. researchgate.net

Raman spectroscopy offers a complementary vibrational analysis to FTIR, particularly for bonds that are more polarizable and thus give rise to strong Raman signals, such as the S-H and S-S (disulfide) bonds. rsc.orgmdpi.com In studies of N-acetylcysteine, the S-H stretching vibration is readily observed in the Raman spectrum at approximately 2580 cm⁻¹. rsc.org The disappearance of this band upon interaction with a metal is indicative of the deprotonation of the thiol group and its involvement in coordination. rsc.org

Furthermore, as the reaction between Cu(II) and NAC often involves redox processes leading to the oxidation of the thiol to a disulfide, Raman spectroscopy is crucial for identifying the formation of N-acetylcystine, the disulfide-dimer of NAC. The appearance of a new band, typically around 500 cm⁻¹, can be assigned to the stretching vibration of the S-S bond, confirming the oxidative dimerization of the ligand. mdpi.com

Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance in Cu-NAC System
ν(S-H)~2580Disappears upon deprotonation and Cu-S bond formation. rsc.org
ν(C-S)~680Shifts upon coordination, indicating changes in the sulfur environment. mdpi.com
ν(S-S)~500Appearance indicates oxidation of NAC to its disulfide form (N-acetylcystine) during the reaction. mdpi.com

Electronic Spectroscopy for Coordination Environment Analysis

Electronic spectroscopy probes the electronic transitions within the d-orbitals of the copper ion and the charge transfer transitions between the metal and the ligand. These techniques provide valuable information on the coordination geometry, oxidation state of the copper center, and the formation of transient species in solution.

UV/Visible absorption spectroscopy is instrumental in monitoring the reaction between Cu(II) and N-acetylcysteine and characterizing the resulting complexes. The reaction is known to be complex, involving the formation of transient species. nih.gov Cu(II)-thiolate complexes are generally unstable but are spectroscopically active in the 300-350 nm region. nih.gov Studies have revealed the formation of intermediates with distinct absorption maxima at 233 nm and 302 nm. nih.govnih.gov Other reported absorption maxima for Cu-NAC intermediates include bands at 303, 330, and 350 nm. nih.gov These absorptions are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, for instance, a Cu(I) → disulfide charge transfer. nih.govnih.gov In addition, the much weaker d-d transitions, which are characteristic of the Cu(II) ion's coordination environment, can sometimes be observed at longer wavelengths, typically in the 500-800 nm range. nih.govmdpi.com

Absorption Maxima (λmax, nm)Molar Attenuation Coefficient (ε, M⁻¹cm⁻¹)Tentative Assignment
233Not specifiedIntermediate Species Absorption. nih.govnih.gov
302-303> 8 × 10³Intermediate Species Absorption; possibly Cu(I) → disulfide charge transfer. nih.govnih.gov
330, 350Not specifiedReported transient Cu(II)-thiolate species. nih.gov
500-800Low (e.g., ~100-400)Cu(II) d-d transitions, indicative of coordination geometry. nih.govmdpi.com

Since N-acetyl-L-cysteine is a chiral molecule, Circular Dichroism (CD) spectroscopy is uniquely suited to study the stereochemical aspects of its copper complexes. CD spectroscopy detects the differential absorption of left and right circularly polarized light, providing information on the chiral environment of the chromophore. In the Cu-NAC system, CD is highly effective for tracking the formation and evolution of chiral intermediate species that may not be easily distinguishable by UV-Vis spectroscopy alone. nih.gov

Kinetic studies have shown a time-dependent evolution of CD spectra during the reaction. An initial intermediate is characterized by two positive Cotton effects centered at 284 nm and 302 nm. nih.govnih.gov As the reaction progresses, a second, different chiral intermediate appears, marked by dramatic changes in the CD spectrum: two positive Cotton effects at 280 nm and 333 nm and an intense negative Cotton effect around 305 nm. nih.govnih.gov These spectral features are consistent with the formation of disulfide-bridged dicopper(I) complexes, where the electronic transitions are attributed to a Cu(I) → disulfide charge transfer with exciton (B1674681) coupling between the transition dipole moments. nih.gov

Intermediate SpeciesObserved Cotton Effects (nm)
Initial IntermediatePositive (+) at 284 nm and 302 nm. nih.govnih.gov
Later IntermediatePositive (+) at 280 nm and 333 nm; Intense Negative (-) at 305 nm. nih.govnih.gov

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS), provide element-specific information about the local geometric and electronic structure of the copper center in N-acetylcysteine complexes. XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry of the copper atom. researchgate.net For instance, the energy of the 1s → 3d pre-edge transition can be used to distinguish between copper oxidation states, with Cu(III) showing a distinct shift to higher energy compared to Cu(II). acs.org Studies on analogous Cu(II)-cysteine complexes have used XANES to confirm that the copper oxidation state remains +2 upon binding to the thiol ligand. researchgate.net

The EXAFS region gives information about the local atomic environment of the copper ion, including the identity of the coordinating atoms, their distance from the copper center (bond lengths), and the coordination number. researchgate.net EXAFS data for Cu(II)-cysteine complexes suggest that coordination occurs primarily through the sulfur atom of the thiol group and that the complexes may form ring-like structures where sulfur atoms act as bridging ligands between copper centers. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): Surface Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cupric acetylcysteine, XPS is instrumental in confirming the presence of the constituent elements (Cu, S, O, N, C) on the surface of a sample and, most importantly, in determining the oxidation state of the copper ion.

The binding energy of the core electrons is sensitive to the chemical environment of the atom. For copper, the position and shape of the Cu 2p peaks, particularly the Cu 2p3/2 peak, and the presence of satellite peaks are indicative of its oxidation state. In a cupric (Cu(II)) complex, the Cu 2p3/2 peak is typically observed at a binding energy of around 934-936 eV and is accompanied by strong shake-up satellite peaks at higher binding energies (around 940-945 eV). These satellite features arise from the interaction of the outgoing photoelectron with the d9 electronic configuration of Cu(II) and are a definitive characteristic of this oxidation state. In contrast, cuprous (Cu(I)) and metallic copper (Cu(0)) species exhibit a Cu 2p3/2 peak at a lower binding energy (around 932-933 eV) and lack the prominent satellite peaks.

Analysis of the S 2p, O 1s, and N 1s core levels can further provide information about the coordination of the N-acetylcysteine ligand to the copper center. For instance, a shift in the S 2p binding energy can indicate the formation of a copper-thiolate bond.

Representative XPS Binding Energies for Copper Species.
Copper SpeciesCu 2p3/2 Binding Energy (eV)Satellite Peaks
Cu(0)~932.7Absent
Cu(I)~932.5Absent
Cu(II)~934.5Present

X-ray Absorption Spectroscopy (XAS): Probing Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. XAS is particularly valuable for studying metal complexes in various states, including crystalline, amorphous, and solution forms. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. For a this compound complex, the Cu K-edge XANES spectrum would exhibit features characteristic of a Cu(II) center. The position of the absorption edge is sensitive to the oxidation state, with higher oxidation states resulting in a shift to higher energies. Furthermore, the pre-edge features in the XANES spectrum can be indicative of the coordination geometry (e.g., tetrahedral vs. square planar vs. octahedral).

The EXAFS region, at higher energies past the edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can yield quantitative information about the number and type of neighboring atoms and their distances from the central copper atom. For this compound, EXAFS analysis can determine the Cu-S, Cu-O, and Cu-N bond lengths and coordination numbers, providing a detailed picture of the immediate coordination sphere around the copper ion.

Information Derived from XAS Analysis of this compound.
XAS RegionStructural/Electronic Information
XANESCopper Oxidation State (e.g., +2)
XANESCoordination Geometry (e.g., square planar, octahedral)
EXAFSIdentity and Number of Coordinating Atoms (e.g., S, O, N)
EXAFSBond Distances (e.g., Cu-S, Cu-O, Cu-N)

Total Reflection X-ray Fluorescence (TXRF) Spectroscopy: Quantitative Elemental Analysis in Cellular Models

Total Reflection X-ray Fluorescence (TXRF) spectroscopy is a highly sensitive analytical technique for the quantitative determination of trace elements. In the context of cellular models, TXRF can be employed to measure the intracellular concentration of copper following exposure to this compound. This is crucial for understanding the uptake, distribution, and accumulation of the complex within cells.

The method involves the excitation of a sample with a finely collimated X-ray beam at a very small angle of incidence, resulting in total reflection. This minimizes the background signal from the sample matrix, leading to very low detection limits. For cellular analysis, cells are typically cultured, treated with the copper complex, and then harvested. The cell pellets are then processed and a small amount of the sample is deposited on a carrier for TXRF analysis.

Studies have utilized TXRF to investigate the modulatory effects of N-acetylcysteine on the cellular homeostasis of essential trace elements like copper and zinc. For example, research has shown that treatment of cell lines such as HepG2 with N-acetylcysteine can influence the cellular content of copper. researchgate.netnih.govmdpi.com

Example of Cellular Copper Content Analysis by TXRF after NAC Treatment. researchgate.netnih.gov
Cell LineTreatmentRelative Cellular Copper Content
HepG2ControlBaseline
HepG2CuSO4Increased
HepG2CuSO4 + NACModulated Increase

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful tools for probing the structural and dynamic properties of paramagnetic molecules like this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Characterization of Copper(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since Cu(II) has a d9 electron configuration with one unpaired electron, it is EPR active. EPR spectroscopy provides detailed information about the electronic structure of the copper center and the nature of its coordination environment.

The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A-tensor) with the copper nucleus (I = 3/2). In frozen solutions, the spectrum typically shows axial or rhombic symmetry, allowing for the determination of g|| and g⊥ (or gx, gy, gz) and the corresponding hyperfine coupling constants A|| and A⊥ (or Ax, Ay, Az). The values of these parameters are sensitive to the geometry of the complex and the nature of the coordinating ligands. For instance, the relationship g|| > g⊥ > 2.0023 is characteristic of a dx²-y² ground state, which is common for square planar or tetragonally distorted octahedral Cu(II) complexes. Furthermore, superhyperfine coupling to ligand nuclei with a nuclear spin, such as 14N, can sometimes be resolved, providing direct evidence of coordination to these atoms.

Typical EPR Parameters for a Cu(II) Complex in an Axial Environment.
ParameterTypical Value RangeInformation Provided
g||2.2 - 2.4Electronic structure and geometry
g2.0 - 2.1Electronic structure and geometry
A||120 - 200 x 10-4 cm-1Nature of the copper-ligand bond
A10 - 40 x 10-4 cm-1Nature of the copper-ligand bond

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand Conformation and Dynamic Interactions

While the paramagnetic nature of the Cu(II) ion typically leads to significant broadening of NMR signals of nearby nuclei, making direct observation challenging, NMR spectroscopy can still provide valuable information about the N-acetylcysteine ligand and its interaction with the copper center.

The binding of N-acetylcysteine to a metal ion can be studied by observing the changes in the 1H and 13C NMR chemical shifts of the ligand. In the case of a diamagnetic analogue, such as a Cu(I) complex, sharp NMR signals would be expected, and coordination-induced shifts would provide information on the binding sites. For the paramagnetic Cu(II) complex, the severe line broadening can itself be an indicator of proximity to the metal center.

Furthermore, NMR can be used to study the displacement of the ligand from the complex or redox reactions. For example, the reaction of a Cu(II) complex with a reducing agent like excess N-acetylcysteine could be monitored by the appearance of sharp NMR signals corresponding to the free ligand or the diamagnetic Cu(I)-N-acetylcysteine species.

Hypothetical 13C NMR Chemical Shift Changes (Δδ) in N-Acetylcysteine upon Coordination to a Diamagnetic Metal Ion.
Carbon AtomFree Ligand (ppm)Coordinated Ligand (ppm)Δδ (ppm)
Carbonyl (C=O)~175Shifted+/-
α-Carbon (CH)~55Shifted+/-
β-Carbon (CH2)~35Shifted+/-
Methyl (CH3)~23Shifted+/-

Microscopy and Imaging Techniques

Advanced microscopy and imaging techniques are emerging as powerful tools for visualizing the subcellular distribution and localization of metal complexes, including potentially this compound. These methods can provide spatial information that complements the structural and electronic data obtained from spectroscopic techniques.

Techniques such as X-ray fluorescence microscopy (XFM) can map the elemental distribution within a cell with high spatial resolution, allowing for the visualization of copper accumulation in specific organelles. For luminescent copper complexes, confocal fluorescence microscopy can be used to image their intracellular localization, often in conjunction with organelle-specific fluorescent dyes to pinpoint their destination.

Super-resolution microscopy techniques are also being developed for imaging metal complexes at the nanoscale, offering the potential to overcome the diffraction limit of conventional light microscopy and provide unprecedented detail of their interactions with cellular structures. rsc.org While direct imaging of non-luminescent this compound is challenging, the principles of these techniques are applicable to the study of fluorescently tagged derivatives or in correlative imaging approaches. These advanced imaging methods hold promise for elucidating the cellular trafficking and sites of action of copper-N-acetylcysteine complexes.

Scanning Electron Microscopy (SEM): Morphological Analysis of Copper-N-Acetylcysteine Composites

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials. In the context of copper-N-acetylcysteine, SEM studies often focus on composite materials where this complex is a component. For instance, in studies of N-acetylcysteine wax-coated particles, SEM images have been utilized to reveal the shape, surface texture, and size of the particles researchgate.net.

ParameterObservationSource
Particle Shape Quasi-spherical researchgate.net
Surface Texture Agglomerated upon drying mdpi.com

Table 1: Morphological Characteristics of N-Acetylcysteine Containing Nanoparticles Observed by Electron Microscopy.

Transmission Electron Microscopy (TEM): Nanostructural Characterization of Copper-N-Acetylcysteine Formulations

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials, offering insights into their crystallinity and the arrangement of atoms. For N-acetylcysteine-containing nanoparticles, TEM is instrumental in determining the size and shape of the core structures and observing any coating layers.

In a study involving N-acetylcysteine-loaded poly-l-lysine-modified magnetic nanoparticles (NAC-PLLMNPs), TEM images showed quasi-spherical nanoparticle cores. A visible thin layer of NAC and the polymer coating could be discerned on the surface of these nanoparticles mdpi.com. The analysis also revealed that the sample preparation process, which involves drying, can lead to the agglomeration of nanoparticles mdpi.com.

Detailed analysis of the nanoparticle core size distribution from TEM images indicated an average diameter of 10.8 ± 0.2 nm for the N-acetylcysteine loaded particles mdpi.com. High-resolution TEM (HRTEM) can further reveal the crystalline nature of the nanoparticles' core by showing clear lattice fringes researchgate.net.

ParameterValueMethodSource
Average Core Diameter 10.8 ± 0.2 nmTEM mdpi.com
Core Shape Quasi-sphericalTEM mdpi.com
Crystallinity High (indicated by lattice fringes)HRTEM researchgate.net

Table 2: Nanostructural Data for N-Acetylcysteine Loaded Magnetic Nanoparticles.

Dynamic Light Scattering (DLS): Assessment of Particle Size Distribution and Aggregation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. It determines the hydrodynamic diameter of particles, which includes the core particle and any molecules attached to its surface, as well as the solvent layer that moves with the particle.

For N-acetylcysteine-loaded magnetic nanoparticles, DLS measurements provided a hydrodynamic nanoparticle size of 154 nm researchgate.net. This value is significantly larger than the core diameter measured by TEM, which is expected as DLS measures the particle in its hydrated state within a solution.

The polydispersity index (PDI) is another critical parameter obtained from DLS, which indicates the breadth of the particle size distribution. A low PDI value suggests a monodisperse or narrowly distributed particle population. In the case of the NAC-loaded nanoparticles, a PDI of 0.22 was reported, indicating good particle size homogeneity researchgate.net. DLS is also sensitive to the formation of larger aggregates in solution mdpi.com.

ParameterValueSignificanceSource
Hydrodynamic Diameter (Z-average) 154 nmOverall particle size in solution researchgate.net
Polydispersity Index (PDI) 0.22Indicates a narrow size distribution researchgate.net

Table 3: Particle Size Distribution Data for N-Acetylcysteine Loaded Nanoparticles.

Coordination Chemistry and Ligand Interactions of N Acetylcysteine with Copper Ions

Chelation Mechanisms of N-Acetylcysteine with Copper(II) and Copper(I) Ions

N-acetylcysteine is an effective chelating agent for copper ions, a capability conferred by its thiol and carboxyl groups researchgate.netmdpi.com. This sequestration of copper ions is a key aspect of its biological activity researchgate.netnih.govekb.eg.

Bidentate Binding Modes of N-Acetylcysteine

N-acetylcysteine primarily acts as a bidentate ligand, coordinating with copper ions through its sulfur (from the thiol group) and oxygen (from the carboxyl group) atoms lew.roucf.edu. This dual-point attachment forms a stable six-membered chelate ring with the copper ion. While the thiol group is the primary binding site, the involvement of the carboxylate group enhances the stability of the complex researchgate.netmdpi.com. This bidentate chelation is crucial for the sequestration of copper ions from biological systems. In some contexts, particularly in the formation of nanocomposites, NAC has been characterized as a bidentate ligand that conjugates copper to other molecules lew.roucf.edu.

Ligand Sequestration of Copper Ions in Aqueous Systems

In aqueous environments, N-acetylcysteine effectively sequesters copper ions, a process that can influence the metal's bioavailability and reactivity. The formation of stable complexes with copper prevents the metal ions from participating in potentially harmful redox reactions researchgate.netmdpi.com. The sequestration mechanism involves the formation of these chelate structures, which can effectively "wrap up" the copper ion, shielding it from interaction with other molecules. This chelating property is fundamental to NAC's use in mitigating the effects of metal toxicity nih.govekb.eg.

Stoichiometry and Thermodynamic Stability of Cupric Acetylcysteine Complexes

The interaction between N-acetylcysteine and copper(II) ions leads to the formation of complexes with varying stoichiometries, most commonly 1:1 and 1:2 (metal:ligand) ratios. The thermodynamic stability of these complexes has been investigated, revealing a high affinity of NAC for Cu(II).

The stability constants (log β) for these complexes provide a quantitative measure of their stability. The order of stability for divalent metal ions complexed with NAC follows the Irving-Williams series, with copper(II) forming the most stable complexes ukwms.ac.id.

Complex Specieslog βConditions
[Cu(Nac)]7.5027 °C
[Cu(Nac)]Not specified25 °C, I=0.1 mol dm⁻³ KNO₃
[Cu(Nac)₂]²⁻Not specified25 °C, I=0.1 mol dm⁻³ KNO₃

Reaction Kinetics of N-Acetylcysteine with Copper(II) Ions: Identification and Characterization of Transient Intermediates

The reaction between N-acetylcysteine and copper(II) ions is kinetically complex, involving the formation of transient intermediates. This reaction can be monitored using techniques such as UV/Vis absorption and circular dichroism (CD) spectroscopy nih.govnih.gov.

Oxygen-Independent Phase Reaction Mechanisms

The initial phase of the reaction between NAC and Cu(II) is independent of oxygen nih.govnih.gov. During this phase, transient intermediates are formed, which are characterized by distinct spectral properties. UV/Vis difference spectra reveal the formation of intermediates with absorption maxima at approximately 233 nm and 302 nm nih.govnih.gov. These intermediates are relatively stable and accumulate in the initial stages of the reaction nih.govnih.gov.

The proposed structures for these intermediates are disulfide-bridged dicopper(I) complexes, such as cis-/trans-Cu(I)₂(RS)₂(RSSR) and Cu(I)₂(RSSR)₂ nih.govnih.gov. The electronic transitions observed in the UV/Vis and CD spectra are attributed to a Cu(I) → disulfide charge transfer nih.govnih.gov.

Autocatalytic Production of Chiral Intermediates

Following the initial oxygen-independent phase, a second reaction phase is observed, which is characterized by the autocatalytic production of another chiral intermediate nih.govnih.gov. This process exhibits sigmoidal kinetics, indicating that a product of the reaction acts as a catalyst for its own formation nih.gov.

This autocatalytic intermediate is characterized by two positive Cotton effects at 280 nm and 333 nm and an intense negative one at 305 nm in the CD spectrum nih.govnih.gov. The formation of this intermediate is dependent on the presence of the disulfide form of NAC, suggesting its involvement in the complex structure nih.gov. A proposed mechanism involves the autocatalytic oxidation of Cu(I)-thiolates, which is promoted by a growing electronically coupled –[Cu(I)₂(RSSR)]n– polymer nih.govnih.gov. These chiral intermediates are stable for extended periods in the reaction solution but undergo a slow, pH- and oxygen-dependent photosensitive decay nih.govnih.gov.

IntermediateUV/Vis Absorption Maxima (nm)CD Spectral Features (nm)
Initial Intermediate233, 302Positive Cotton effects at 284 and 302
Autocatalytic Chiral IntermediateNot specifiedPositive Cotton effects at 280 and 333, intense negative effect at 305

Influence of Environmental Factors on Copper-N-Acetylcysteine Complexation (e.g., pH)

The complexation of copper ions with N-acetylcysteine (NAC) is significantly influenced by environmental factors, most notably the pH of the aqueous solution. The pH determines the protonation state of the functional groups on N-acetylcysteine—the carboxyl, thiol, and amino groups—which in turn dictates their ability to coordinate with copper ions.

Under acidic conditions, specifically in the pH range of 1.4 to 2, the interaction between cupric ions (Cu²⁺) and N-acetylcysteine leads to the formation of intermediate complexes. nih.govnih.gov Spectroscopic studies using UV/Vis absorption and circular dichroism have revealed the formation of these intermediates, which are characterized by specific absorption maxima. nih.govnih.gov These intermediates are relatively stable in this acidic environment and their formation is a key step in the copper-catalyzed autoxidation of N-acetylcysteine. nih.gov

As the pH increases, the stability and types of copper-N-acetylcysteine complexes formed change. Potentiometric titrations conducted over a broad pH range, from approximately 2.5 to 11, have been used to study the formation and stability of these complexes. ukwms.ac.id Shifts in pH during these titrations indicate the formation of complexes between the metal ions and NAC. ukwms.ac.id Generally, a shift to a lower pH upon addition of the metal ion to the NAC solution signifies complex formation. ukwms.ac.id

The stability of the formed complexes is quantified by stability constants (log β values). Studies have determined these constants for various species of copper-N-acetylcysteine complexes. For instance, at a controlled temperature of 310.15 K and an ionic strength of 0.15 mol·dm⁻³, the stability constants for the [Cu(Nac)] and [Cu(Nac)₂]²⁻ species have been determined. ukwms.ac.id The stability of these complexes is notably higher than that of N-acetylcysteine complexes with other divalent metal ions such as zinc, nickel, cobalt, and manganese. ukwms.ac.id

The effect of pH on the formation of the complex between N-acetylcysteine and a metal ion can be visualized through spectrophotometric analysis at different pH values. For a related complex with palladium, which can serve as an illustrative example of how pH affects complexation, changes in absorbance are observed as the pH is varied from 1.96 to 7.00, indicating different degrees of complex formation. researchgate.net

The speciation of copper-N-acetylcysteine complexes is therefore highly dependent on the pH of the solution. At very low pH, the functional groups of NAC are protonated, and complexation is less favorable. As the pH rises, deprotonation of the carboxyl and subsequently the thiol group occurs, making them available for coordination with the copper ion. This leads to the formation of more stable complexes. The following table summarizes the stability constants for copper-N-acetylcysteine complexes determined under specific conditions. ukwms.ac.id

Complex SpeciesLog β at 310.15 K
[Cu(Nac)]7.55
[Cu(Nac)₂]²⁻13.78

This table presents the stability constants (log β) for the 1:1 and 1:2 copper-N-acetylcysteine complexes. The data was obtained from potentiometric titrations in an aqueous solution with an ionic strength of 0.15 mol·dm⁻³ (NaCl). ukwms.ac.id

At physiological pH (around 7.4), the interaction between copper and N-acetylcysteine is also significant. Research has shown that N-acetylcysteine can interact with copper to generate reactive oxygen species (ROS), a process that is also pH-dependent. nih.gov The chelation of copper by N-acetylcysteine is a critical aspect of its biological and chemical activity. mdpi.com

Redox Activity and Reactive Species Generation in Copper N Acetylcysteine Systems

Copper-Catalyzed Oxidation of N-Acetylcysteine

The oxidation of N-acetylcysteine is significantly accelerated in the presence of copper ions. This catalytic process involves the reduction of copper and its subsequent reoxidation by molecular oxygen, creating a cycle that perpetuates the oxidation of the thiol group in NAC.

The initial step in the copper-catalyzed oxidation of N-acetylcysteine involves the formation of a complex between Cu(II) and NAC. nih.gov Within this complex, the thiol group of NAC reduces cupric (Cu(II)) ions to cuprous (Cu(I)) ions. nih.gov This electron transfer results in the oxidation of N-acetylcysteine, leading to the formation of a thionyl radical. nih.gov

Role of Disulfide-Bridged Dicopper(I) Complexes in Catalytic Cycles

Recent research has shed light on the intricate intermediates formed during the copper-catalyzed autoxidation of N-acetylcysteine. Kinetic and spectral data suggest the formation of disulfide-bridged dicopper(I) complexes. nih.gov These proposed structures, such as cis-/trans-Cu(I)₂(RS)₂(RSSR) and Cu(I)₂(RSSR)₂, are believed to accumulate during the initial, oxygen-independent phase of NAC autoxidation. nih.gov These intermediates are thought to play a crucial role as potential activators of molecular oxygen, possibly via the formation of Cu(II) peroxo-complexes, thereby propagating the catalytic oxidation cycle. nih.gov The interaction between Cu(I) and the disulfide form of NAC appears to be a key factor in these complex catalytic systems. nih.gov

Mechanisms of Reactive Oxygen Species (ROS) Generation by Copper-N-Acetylcysteine Interactions

A primary outcome of the interaction between N-acetylcysteine and Cu(II) is the generation of hydrogen peroxide (H₂O₂). nih.govnih.gov H₂O₂ is formed in a dose-dependent manner when CuCl₂ is added to a fixed concentration of NAC. nih.gov The generation of H₂O₂ in this system is thought to occur through the dismutation of superoxide (B77818) radicals, which are produced during the reoxidation of Cu(I) by molecular oxygen. The combination of NAC and Cu(II) leads to a significant increase in intracellular ROS, suggesting that the generated H₂O₂ contributes to enhanced cellular oxidative stress. nih.gov Studies have shown that other thiols, such as L-cysteine and glutathione (B108866), also generate H₂O₂ in the presence of Cu(II). nih.gov

Table 1: Generation of Hydrogen Peroxide by Various Thiols in the Presence of Copper(II) This table is interactive. You can sort and filter the data.

Thiol Compound Metal Ion Hydrogen Peroxide Generated (nmol)
N-Acetylcysteine Cu(II) Dose-dependent increase
L-cysteine Cu(II) Significant generation
Glutathione (GSH) Cu(II) Significant generation
N-Acetylcysteine Zn(II) No generation
N-Acetylcysteine Fe(III) No generation

Data derived from studies on the interaction of thiols with various metal ions. nih.gov

The formation of the superoxide radical (O₂•−) is a key step in the generation of other ROS in the copper-N-acetylcysteine system. nih.gov As previously mentioned, the reduction of Cu(II) to Cu(I) by NAC is followed by the reaction of Cu(I) with molecular oxygen, which produces the superoxide radical. While direct reactions of NAC with superoxide are relatively slow, the superoxide radical can undergo further reactions. mdpi.comnih.gov A crucial subsequent reaction is its dismutation to hydrogen peroxide, a more stable ROS. nih.gov This conversion can be catalyzed by superoxide dismutase (SOD). Evidence for this pathway comes from experiments where the addition of SOD to cells treated with NAC/Cu(II) enhanced cytotoxicity, while catalase (which breaks down H₂O₂) inhibited it, implicating H₂O₂ as a key effector molecule. nih.gov

Dichotomous Pro-oxidant Versus Antioxidant Properties of N-Acetylcysteine in the Presence of Copper

N-acetylcysteine exhibits a fascinating dual functionality in the presence of copper, acting as both a pro-oxidant and an antioxidant. nih.govmdpi.com This dichotomy is highly dependent on the chemical environment and the presence of redox-active metal ions like copper.

As a pro-oxidant , NAC, in combination with copper, facilitates the generation of cytotoxic ROS, such as hydrogen peroxide and superoxide radicals. nih.govresearchgate.net This pro-oxidant activity stems from the copper-catalyzed oxidation of the thiol group, which initiates the cascade of ROS production. mdpi.com This effect is particularly pronounced with copper, as similar pro-oxidant activities are not observed when NAC is combined with redox-inactive metals like zinc. nih.gov The generation of ROS by the NAC/copper system can lead to significant oxidative stress. nih.gov

Conversely, N-acetylcysteine is well-known for its antioxidant properties. mdpi.com This antioxidant capacity arises primarily from its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.comnih.gov By boosting GSH levels, NAC enhances the cell's ability to neutralize free radicals and detoxify harmful substances. nih.gov NAC can also exert a direct antioxidant effect by reacting with certain free radicals. mdpi.comtandfonline.com However, it's important to note that in the context of copper-mediated toxicity, the pro-oxidant effects driven by ROS generation can dominate. plos.orgplos.orgnih.gov The balance between these opposing activities is a critical determinant of the net effect of N-acetylcysteine in biological systems containing copper.

Modulation of Cellular Oxidative Stress by Copper-N-Acetylcysteine Systems (In Vitro)

The interaction between cupric ions (Cu(II)) and N-acetylcysteine (NAC) creates a chemically dynamic system with significant implications for cellular redox balance. While NAC is widely recognized for its antioxidant properties, primarily by replenishing intracellular glutathione (GSH) stores, its combination with redox-active transition metals like copper can paradoxically lead to a pro-oxidant state. mdpi.comnih.govresearchgate.net In vitro studies have demonstrated that the copper-N-acetylcysteine system can generate reactive oxygen species (ROS), thereby modulating cellular oxidative stress and inducing specific biological responses. nih.govnih.gov

The pro-oxidant activity of the Cu-NAC system stems from the generation of ROS through the copper-catalyzed autoxidation of NAC. mdpi.com This process involves the reduction of Cu(II) to Cu(I) by the thiol group of NAC, followed by the re-oxidation of Cu(I) by molecular oxygen, leading to the formation of superoxide radicals (O₂•⁻) and subsequently hydrogen peroxide (H₂O₂). researchgate.net Further reaction between Cu(I) and H₂O₂ can generate the highly reactive hydroxyl radical (•OH). nih.gov

Research has confirmed the generation of H₂O₂ by the combination of NAC and Cu(II). nih.gov Studies using human ovarian cancer cells (A2780) showed that while NAC or Cu(II) alone did not significantly raise intracellular ROS levels, their combination led to a dramatic increase. nih.gov The identity of H₂O₂ as a key effector molecule was substantiated by experiments involving ROS-modifying enzymes. The addition of catalase, which hydrolyzes H₂O₂, inhibited the cytotoxicity of the Cu-NAC system, whereas the addition of superoxide dismutase (SOD), which converts superoxide to H₂O₂, enhanced it. nih.gov

This induced oxidative stress has been shown to be cytotoxic, particularly to cancer cells. The combination of NAC and copper inhibits the viability and promotes apoptosis in human cancer cell lines, a toxic effect not observed with redox-inactive metals like zinc. nih.govresearchgate.net Electron spin resonance (ESR) spin-trapping experiments have also confirmed the generation of hydroxyl radicals from the reaction of Cu(II) complexes with N-acetylcysteine, which can lead to DNA strand scission. nih.gov

The table below summarizes key findings from in vitro studies on the modulation of cellular oxidative stress by the copper-N-acetylcysteine system.

Cell LineCu(II) ConcentrationNAC ConcentrationObserved EffectsReference
A2780 (Human Ovarian Cancer)1-30 µM1 mMConcentration-dependent inhibition of cell viability (85-96%). nih.gov
A2780 (Human Ovarian Cancer)20 µM2 mMDramatic increase in intracellular ROS levels after 30 minutes. nih.gov
A2780 (Human Ovarian Cancer)Not specifiedNot specifiedCytotoxicity inhibited by catalase and enhanced by superoxide dismutase-1 (SOD1). nih.gov
General (in vitro system)Ratio dependentRatio dependentGeneration of hydroxyl radicals (.OH) confirmed by ESR, leading to potential DNA strand scission. nih.gov

Mechanistic Investigations of Biological Interactions of Cupric Acetylcysteine in Vitro and Preclinical Studies

Modulation of Essential Metal Homeostasis by N-Acetylcysteine-Copper Interactions

N-acetylcysteine is well-recognized for its metal-chelating capabilities, which can significantly influence the homeostasis of essential trace elements like copper and zinc. The interaction between NAC and copper can lead to the formation of complexes that alter the intracellular concentrations and distribution of these vital metals.

Impact on Intracellular Copper and Zinc Levels and Distribution

In vitro studies have consistently demonstrated that NAC treatment can reduce the cellular concentrations of both copper and zinc. When cells are exposed to copper, co-treatment with NAC diminishes the resulting increase in intracellular copper levels. Similarly, NAC has been shown to strongly reduce the cellular uptake of zinc.

One study investigating the effects of NAC on HepG2, HT-29, and THP-1 cell lines found that co-treatment with 1 mM NAC significantly reduced the cellular uptake of both copper and zinc. For instance, in HepG2 cells treated with 50 µM copper, the intracellular copper concentration increased eight-fold; however, co-treatment with NAC limited this increase. A similar inhibitory effect was observed on zinc uptake across all tested cell lines. These findings suggest that NAC, likely through the formation of extracellular complexes with the metal ions, reduces their availability for cellular import.

Table 1: Effect of N-Acetylcysteine (NAC) on Intracellular Copper and Zinc Content in HepG2 Cells.
Treatment ConditionRelative Intracellular Copper Content (% of Control)Relative Intracellular Zinc Content (% of Control)
Control100%100%
+ 50 µM CuCl₂~800%Not specified
+ 50 µM CuCl₂ + 1 mM NAC~400%Not specified
+ 50 µM ZnCl₂Not specifiedSignificantly Increased
+ 50 µM ZnCl₂ + 1 mM NACNot specifiedSignificantly Reduced vs. ZnCl₂ alone

Data adapted from in vitro studies on HepG2 cells.

Effects on Iron Metabolism and Related Protein Pathways

The interaction between cupric acetylcysteine and iron metabolism is less defined in the scientific literature compared to its effects on copper and zinc. However, available research indicates a differential interaction. In studies on human ovarian cancer cells, the combination of NAC with Cu(II) was found to be significantly cytotoxic, whereas the combination of NAC with ferric iron (Fe(III)) did not produce a similar effect. This suggests that the biological activity of the NAC-copper complex is specific and not a general effect of metal chelation by NAC.

In preclinical models of iron overload, NAC has been shown to ameliorate iron toxicity. It can reduce serum levels of iron and ferritin and decrease the deposition of hemosiderin in tissues. This effect is largely attributed to NAC's antioxidant properties, which counteract the oxidative stress induced by excess iron, and its ability to chelate iron, thereby promoting its elimination. However, these studies focus on the effects of NAC alone in the context of iron overload, and further research is needed to specifically elucidate the direct actions of a pre-formed this compound complex on iron metabolic pathways.

Cellular Uptake and Intracellular Fate of Copper-N-Acetylcysteine Complexes (Preclinical)

The transport of copper-NAC complexes across cell membranes and their subsequent intracellular fate are critical determinants of their biological effects. Research has focused on how NAC influences copper accumulation, particularly in the context of copper-ionophore-mediated transport.

Mechanism of Reduced Copper Ionophore-Mediated Cellular Copper Accumulation by N-Acetylcysteine

Recent studies have shed light on the ability of NAC to counteract a form of copper-induced cell death, known as cuproptosis, which is often triggered by copper ionophores. It was initially believed that NAC's protective effect was due to its antioxidant properties, quenching the reactive oxygen species (ROS) generated by excess intracellular copper. However, emerging evidence demonstrates that NAC pretreatment significantly reduces the intracellular accumulation of copper mediated by ionophores like elesclomol (B1671168) and disulfiram.

This suggests that the primary protective mechanism is the prevention of copper uptake, rather than the scavenging of ROS. The precise mechanism for this reduction in copper uptake is thought to involve either the direct sequestration or chelation of copper ions by NAC in the extracellular medium, or the chemical reduction of cupric copper (Cu(II)) to cuprous copper (Cu(I)) by NAC. This reduction may interfere with the formation of the necessary complex between the ionophore and Cu(II), thereby inhibiting its transport into the cell.

Ligand-Mediated Copper Transport Mechanisms Across Cell Membranes

While NAC can reduce copper uptake in the presence of ionophores, its role in the direct transport of copper across cell membranes appears to be complex. Studies have indicated that NAC does not act as a copper ionophore itself. Copper is typically transported into cells in its reduced cuprous (Cu(I)) state by transporters such as Copper Transporter 1 (CTR1).

NAC is a potent reducing agent and can facilitate the reduction of extracellular Cu(II) to Cu(I). This action could theoretically influence the rate of copper uptake by CTR1. However, the dominant effect observed in many preclinical models is that NAC's ability to form stable complexes with copper ions in the extracellular space leads to a net decrease in cellular copper accumulation. The formation of a Cu/NAC-IONP (Iron Oxide Nanoparticle) nanocomposite, where NAC acts as a ligand conjugating copper to the nanoparticle, has been explored as a delivery system. In this construct, the release of copper ions was found to be dependent on temperature, suggesting a potential mechanism for controlled delivery.

Preclinical Evaluation of Antimicrobial and Antiviral Mechanisms (In Vitro)

The combination of copper and N-acetylcysteine has shown promise in preclinical in vitro models as both an antimicrobial and antiviral agent. The mechanisms are often linked to the unique chemical properties of the copper-thiol interaction.

The antimicrobial activity of this compound is thought to be mediated by several mechanisms. Copper itself is known to be toxic to a wide range of microorganisms through mechanisms that include the generation of reactive oxygen species (ROS), damage to cell membranes, and denaturation of essential proteins and nucleic acids. The interaction of Cu(II) with NAC has been shown to generate hydrogen peroxide (H₂O₂), a potent ROS, which can induce significant oxidative stress and lead to cell death. This pro-oxidant effect is in contrast to NAC's more commonly known role as an antioxidant.

A nanocomposite of Copper/N-acetylcysteine coated on iron oxide nanoparticles has demonstrated antimicrobial activity, indicating that the biocidal properties of copper are retained and potentially enhanced through improved bioavailability.

Table 2: Proposed Antimicrobial and Antiviral Mechanisms of this compound.
MechanismDescriptionPrimary Target
Reactive Oxygen Species (ROS) GenerationThe interaction between Cu(II) and the thiol group of NAC generates H₂O₂, leading to oxidative stress.Microbial/Viral proteins, lipids, and nucleic acids
Direct Copper ToxicityCopper ions damage viral envelopes and surface spikes, and can destroy viral DNA or RNA.Viral structure and genome
Inhibition of Viral EnzymesCu(II) ions can inhibit critical viral enzymes, such as RNA polymerase, hindering replication.Viral replication machinery
Host Cell Protection (by NAC)NAC may protect host cells from the oxidative stress induced by the copper-mediated antiviral activity.Host cells

In the context of antiviral research, copper has demonstrated a broad spectrum of virucidal properties. It can damage viral membranes and envelopes, destroy viral genetic material (DNA or RNA), and interfere with the function of essential viral proteins. The combination with NAC is proposed as a synergistic treatment. While copper exerts its direct virucidal effects, NAC may serve a dual role: potentially participating in the generation of ROS to kill the virus, while also protecting the host cells from excessive oxidative damage. This combination has been suggested as a potential therapeutic strategy, for example against SARS-CoV-2, where copper could decrease viral RNA levels while NAC mitigates potential toxicity to the host.

Direct Damage to Viral Envelopes and Genetic Material by Copper Species

In vitro and preclinical studies have elucidated that the copper component of this compound is a primary driver of its antiviral activity, exerting direct and irreversible damage to viral structures. The virucidal action of copper is multifaceted, targeting both the protective viral envelope and the genetic material contained within.

Research has demonstrated that copper ions can cause significant morphological damage to viruses, including their envelopes and surface spikes. ucf.edunih.gov This physical disruption is crucial for inactivating the virus, as these surface structures are essential for recognizing and binding to host cells. For instance, studies on the pathogenic human coronavirus 229E showed that exposure to copper alloys resulted in rapid and irreversible damage to the virus's morphology. nih.gov

Beyond the envelope, copper ions are capable of destroying the viral genome, whether it is composed of DNA or RNA. ucf.edunih.govresearchgate.net This action effectively neutralizes the virus's ability to replicate and propagate. One study highlighted that the application of a copper-based metal catalyst could obliterate the replication and propagation capabilities of the SARS-CoV. nih.gov The inactivation of viruses by Cu(II) ions has been shown to be both concentration and time-dependent, with enveloped viruses demonstrating greater sensitivity to this mechanism than non-enveloped viruses. nih.gov

Interference with Viral Protein Function and Replication Enzymes (e.g., RNA Polymerase)

Copper species have been shown to interfere with the function of critical viral proteins and enzymes, thereby disrupting the viral life cycle. ucf.edunih.govresearchgate.net This mechanism involves the binding of copper ions to viral proteins, which can alter their structure and inhibit their proteolytic capabilities, essential for viral maturation and infectivity.

While direct studies on the effect of the this compound complex on specific viral enzymes like RNA polymerase are limited, the inhibitory action of copper on viral replication is well-documented. ucf.edunih.gov It is understood that copper can act synergistically with other agents to inhibit RNA replication in the early stages of infection. ucf.edunih.gov This interference with the machinery responsible for replicating the viral genome is a key aspect of its broad-spectrum antiviral activity.

Role of Reactive Oxygen Species in Mediating Virucidal Activity

A significant mechanism underlying the virucidal action of the copper component is the generation of reactive oxygen species (ROS). ucf.edunih.govresearchgate.net Copper ions can participate in redox cycling, leading to the production of highly reactive molecules such as hydroxyl radicals. These ROS induce severe oxidative stress, which is detrimental to viral integrity.

Antiviral Signaling Pathway Modulation (e.g., Toll-like Receptor 7, Mitochondrial Antiviral Signaling Protein, Type I Interferon Production)

The direct modulatory effects of this compound on specific innate antiviral signaling pathways, such as those involving Toll-like Receptor 7 (TLR7), Mitochondrial Antiviral Signaling (MAVS) protein, or the production of Type I Interferons, are not extensively detailed in current preclinical research. While copper and N-acetylcysteine are known to influence immune responses and inflammation, their specific interactions with these key viral recognition and signaling cascades as a complex remain an area for further investigation.

Antimicrobial Activity of this compound Nanocomposites (In Vitro)

The antimicrobial properties of this compound have been leveraged in the development of advanced nanocomposites. In vitro studies have focused on materials such as copper/N-acetylcysteine coated iron oxide nanoparticles (Cu/NAC-IONP). ucf.edu In these structures, N-acetylcysteine acts as a bidentate ligand, anchoring the copper to the iron oxide nanoparticle core, which improves the bioavailability of the copper. ucf.edu

In vitro testing of these nanocomposites has confirmed that the antimicrobial activity of copper is retained and effective. ucf.edu The Cu/NAC-IONP composite demonstrated a significant capacity to reduce bacterial loads, indicating its potential as an antimicrobial agent.

Table 1: In Vitro Antimicrobial Activity of Cu/NAC-IONP Nanocomposite

Nanocomposite Component Finding Reference
Cu/NAC-IONP Shows higher Colony Forming Unit (CFU) percent reduction compared to control treatments. ucf.edu
Copper (Cu) Antimicrobial activity is retained within the nanocomposite structure. ucf.edu
N-Acetyl Cysteine (NAC) Functions as a bidentate ligand, conjugating copper to the iron oxide nanoparticle. ucf.edu

Enzyme Modulation and Protein Interactions by Copper-N-Acetylcysteine

Impact on Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, NAD(P)H Quinone Dehydrogenase 1, Thioredoxin Reductase)

The N-acetylcysteine (NAC) component of the complex is known to modulate the activity of several key antioxidant enzymes, thereby influencing the cellular redox balance. Preclinical studies in rats have shown that administration of NAC can upregulate the activities of NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase (TXNRD) in certain tissues.

Furthermore, NAC has been suggested to contribute to the immune response by increasing the activity of Manganese Superoxide Dismutase (MnSOD). ucf.edunih.gov Enhanced MnSOD activity can lead to RNA cleavage, which may contribute to antiviral effects. ucf.edunih.gov In preclinical models of copper-induced oxidative stress, treatment with N-acetylcysteine has been shown to improve the activities of antioxidant enzymes like superoxide dismutase, thereby reducing oxidative damage.

Table 2: Effect of N-Acetylcysteine on Antioxidant Enzyme Activity (Preclinical Data)

Enzyme Effect of NAC Administration Potential Implication
Superoxide Dismutase (SOD) Activity is increased/improved. Enhanced antioxidant defense.
NAD(P)H Quinone Dehydrogenase 1 (NQO1) Activity is upregulated. Increased protection against oxidative stress.

Copper-Mediated Protein Aggregation and Associated Cellular Stress Responses (Cuproptosis Mechanisms)

Cuproptosis is a distinct form of regulated cell death characterized by its dependence on copper. Mechanistic studies suggest that this process is initiated by the accumulation of intracellular copper, which leads to the aggregation of specific mitochondrial proteins, triggering a cascade of events culminating in cell death. This pathway is separate from other cell death mechanisms such as apoptosis, ferroptosis, and necroptosis.

The central event in cuproptosis is the copper-induced aggregation of lipoylated proteins within the tricarboxylic acid (TCA) cycle. The process is facilitated by copper ionophores, which transport copper across cellular membranes and into the mitochondria. Once inside the mitochondria, ferredoxin 1 (FDX1), an upstream regulator of protein lipoylation, reduces cupric ions (Cu²⁺) to the more reactive cuprous ions (Cu⁺). These cuprous ions then directly bind to the lipoylated components of the TCA cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), leading to their oligomerization and aggregation.

This protein aggregation induces a state of proteotoxic stress. Furthermore, the cascade is amplified by the loss of iron-sulfur (Fe-S) cluster proteins, which are essential for numerous cellular functions, including the electron transport chain. The destabilization of these clusters exacerbates mitochondrial stress and dysfunction, ultimately leading to cell death.

N-acetylcysteine (NAC) has been utilized in studies to probe the mechanisms of cuproptosis. Research has shown that pretreatment with NAC can prevent cell death induced by copper ionophores. However, the protective effect of NAC in this context appears to be primarily due to its ability to reduce the cellular uptake of copper, rather than its antioxidant properties. Inductively coupled plasma mass spectrometry (ICP-MS) data has demonstrated that NAC pretreatment significantly diminishes the intracellular accumulation of copper triggered by ionophores. This suggests that by limiting the initial influx of copper, NAC prevents the downstream events of protein aggregation and proteotoxic stress that define cuproptosis.

Table 1: Key Molecular Events in Cuproptosis
EventDescriptionRole of CopperEffect of N-Acetylcysteine (NAC)
Copper InfluxCopper ions are transported into the cell and accumulate in the mitochondria.Initiates the cuproptotic cascade.Reduces intracellular copper uptake, thereby inhibiting the process.
Protein LipoylationAcylation of lysine (B10760008) residues with lipoic acid on specific mitochondrial enzymes. FDX1 is a key regulator.FDX1 reduces Cu²⁺ to Cu⁺, which is the active form for inducing aggregation.Indirectly prevents downstream effects by limiting copper availability.
Protein AggregationCopper directly binds to lipoylated proteins (e.g., DLAT) in the TCA cycle, causing them to aggregate.Direct binding of Cu⁺ to lipoylated proteins.Prevents aggregation by blocking the initial copper influx.
Proteotoxic StressThe aggregation of essential mitochondrial proteins leads to cellular stress.Triggers proteotoxic stress as a consequence of protein aggregation.Alleviates proteotoxic stress by preventing its cause.
Fe-S Cluster LossDestabilization and loss of iron-sulfur cluster-containing proteins.Contributes to the loss of Fe-S clusters, exacerbating mitochondrial dysfunction.Prevents Fe-S cluster loss by limiting intracellular copper.
Cell DeathFinal outcome resulting from overwhelming proteotoxic stress and mitochondrial dysfunction.The ultimate trigger of the cell death pathway.Prevents cuproptosis.

Interaction with Thiol-Containing Proteins and Promotion of Disulfide Bond Formation

The interaction between this compound and thiol-containing proteins is fundamentally governed by the redox activity of copper and the nucleophilic nature of the thiol group (-SH) present in cysteine residues and related molecules. In vitro studies have demonstrated that copper ions can catalyze the oxidation of thiols, leading to the formation of disulfide bonds (S-S).

When N-acetylcysteine (NAC) is incubated with Cu(II) in an aerobic buffer, the thiol content decreases over time, indicating oxidation. This reaction is not limited to small molecules; copper can also promote the formation of disulfide bonds within and between proteins. For instance, copper was shown to activate reduced alkaline phosphatase, an enzyme that requires disulfide bonds for its activity, both in vitro and in the periplasm of bacteria.

The mechanism involves the reduction of Cu(II) to Cu(I) by the thiol, which is itself oxidized to a thiyl radical. Two thiyl radicals can then combine to form a disulfide bond. The efficiency of this catalytic cycle is limited by the re-oxidation of Cu(I) back to Cu(II) by molecular oxygen, which can be a sluggish process. The interaction of cupric ions with NAC can also lead to the formation of various intermediates, including disulfide-bridged dicopper(I) complexes.

Conversely, the thiol group of NAC also possesses disulfide-breaking capabilities. This is the basis for its mucolytic activity, where it reduces the disulfide cross-links in mucus glycoproteins, decreasing viscosity. This dual potential—to both promote the formation and cleavage of disulfide bonds—highlights the complex role of the copper-thiol interaction in biological systems, which is highly dependent on the specific redox environment and the relative concentrations of the reactants.

Copper-N-Acetylcysteine Effects on DNA/RNA Integrity and Structure

The interaction of this compound with nucleic acids is complex, with studies suggesting both potential for damage and protective effects, largely mediated by the generation of reactive oxygen species (ROS) and the antioxidant properties of the N-acetylcysteine (NAC) moiety.

The combination of copper and NAC can act as a pro-oxidant, generating ROS such as hydrogen peroxide (H₂O₂). This production of ROS can lead to oxidative damage to cellular components, including DNA. Some research has suggested that the anticancer activity of certain compounds may involve the mobilization of endogenous copper, leading to consequent DNA breakage. However, other studies using copper ionophores have not observed DNA damage, indicating that the mechanisms of copper-mediated cell death can be context-dependent and may not always involve genotoxicity.

Conversely, NAC is also known to have a protective role against DNA damage induced by metals. In vitro studies using human lymphocytes have shown that NAC can promote the repair of DNA following genotoxic damage induced by copper sulphate. In these experiments, NAC significantly reduced the level of DNA damage. Similarly, NAC has demonstrated a protective effect against DNA damage in HepG2 cells exposed to lead toxicity, suggesting a broader capacity to mitigate metal-induced genotoxicity, likely through its ability to scavenge free radicals.

Preclinical Research on Cellular Redox Balance Modulation

Enhancement of Glutathione (B108866) Biosynthesis Pathways

N-acetylcysteine (NAC) is a well-established precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. The thiol (-SH) group of NAC is deacetylated in the body to yield L-cysteine, which is the rate-limiting amino acid in the biosynthesis of GSH. By providing a readily available source of cysteine, NAC can replenish intracellular GSH levels, particularly under conditions of oxidative stress or when GSH stores are depleted.

The efficacy of NAC in boosting GSH levels is most pronounced in states of acute GSH depletion. For example, in cases of acetaminophen (B1664979) overdose, which causes a drastic drop in hepatic GSH, NAC administration effectively restores GSH levels by providing the necessary cysteine precursor for its repletion.

However, the interaction between NAC, copper, and GSH synthesis is complex. In vitro studies on HepG2 cells have shown that under basal conditions or in cells treated only with copper, NAC had no significant effect on the total cellular GSH content. This suggests that in a state of relative homeostasis, the availability of cysteine may not be the sole limiting factor for GSH synthesis, which is also tightly regulated by feedback inhibition.

Activation and Regulation of the Nrf2 Transcriptional Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress. The effect of N-acetylcysteine (NAC), alone or in the presence of copper, on the Nrf2 pathway appears to be highly context-dependent, with conflicting results from different experimental models.

In some in vitro models, NAC has shown a limited capacity to directly activate the Nrf2 pathway. For instance, in HepG2 cells, NAC did not induce Nrf2 translocation on its own and even inhibited the Nrf2 activation caused by zinc. This suggests that in this cell line, NAC's primary role is not as a direct Nrf2 activator.

However, other studies provide evidence for Nrf2 activation by NAC. A co-drug combining NAC and cysteamine (B1669678) was shown to activate the Nrf2 pathway, leading to increased expression of target genes like glutamate-cysteine ligase modifier subunit (GCLM) and consequently, higher intracellular glutathione levels. Furthermore, a clinical study in men with asthenoteratozoospermia demonstrated that NAC administration significantly increased the expression of the NRF2 gene in sperm cells.

Conversely, some preclinical studies in animal models have reported that NAC supplementation can lead to a reduction in the activity of the Nrf2-heme-oxygenase-1 (HO-1) pathway in the pituitary gland, which was associated with hyperactivity of the hypothalamus-pituitary-adrenal (HPA) axis. These divergent findings underscore the complexity of Nrf2 regulation and suggest that the effect of this compound on this pathway may vary significantly depending on the cell type, the presence of other stimuli, and the specific in vitro or in vivo environment.

Table 2: Summary of N-Acetylcysteine (NAC) Effects on the Nrf2 Pathway
Experimental ModelTreatmentObserved Effect on Nrf2 PathwayReference Finding
HepG2 Cells (In Vitro)NAC aloneNo basal effect on Nrf2 translocation.NAC did not act as a direct Nrf2 activator.
HepG2 Cells (In Vitro)NAC + ZincInhibited Zinc-induced Nrf2 activation.NAC counteracted the effect of another Nrf2 activator.
RAW 264.7 Cells (In Vitro)I-152 (NAC/cysteamine co-drug)Activation of NRF2 signaling, NRF2 stabilization, and increased GCLM expression.A modified form of NAC delivery strongly activated the pathway.
Human Sperm Cells (Clinical)NAC administrationSignificantly increased NRF2 gene expression.NAC showed a positive regulatory effect in this specific human cell type.
Mice (In Vivo)NAC supplementationReduction of Nrf2-HO-1 pathway activity in the pituitary gland.NAC was associated with downregulation of the pathway in a specific tissue.

Modulation of Inflammatory Response Pathways (In Vitro)

N-acetylcysteine (NAC) has demonstrated significant anti-inflammatory properties in various in vitro models, primarily through its ability to modulate key signaling pathways and the production of inflammatory mediators. A central mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in the inflammatory response.

In vitro studies have shown that NAC can suppress the activation of NF-κB induced by stimuli such as tumor necrosis factor-alpha (TNF-α). This inhibition prevents the transcription of numerous pro-inflammatory genes.

Consistent with its effect on NF-κB, NAC has been shown to down-regulate the production of several pro-inflammatory cytokines in a dose-dependent manner. In cultures of alveolar macrophages from patients with idiopathic pulmonary fibrosis, NAC suppressed the spontaneous and lipopolysaccharide (LPS)-stimulated production of TNF-α. At a concentration of 10 mM, it also significantly reduced the release of interleukin-1 beta (IL-1β). Similarly, in macrophages from mice with endotoxin-induced oxidative stress, NAC decreased the release of TNF-α.

However, the effects of NAC on cytokine production can be complex and may vary depending on the cell type and stimulus. One study using human peripheral blood mononuclear cells (PBMC) found that NAC actually up-regulated the production of pro-inflammatory cytokines like IL-1β and interferon-gamma (IFN-γ), while down-regulating the anti-inflammatory cytokine IL-10. This suggests that the immunomodulatory effects of NAC are nuanced and can be either pro- or anti-inflammatory depending on the specific cellular context.

The presence of copper can also influence inflammatory signaling. Copper itself has been shown to activate the NF-κB pathway, suggesting that hypercupremic conditions could potentially lead to an inflammatory response. Therefore, the net effect of this compound on inflammatory pathways in vitro is likely a balance between the pro-inflammatory potential of copper and the predominantly anti-inflammatory actions of NAC.

Advanced Analytical and Computational Methodologies in Cupric Acetylcysteine Research

Spectrophotometric Determination Techniques for N-Acetylcysteine in the Presence of Copper

Spectrophotometry is a widely used analytical technique for the quantitative determination of N-acetylcysteine, often leveraging its interaction with copper ions. These methods are typically based on redox reactions where the sulfhydryl group (-SH) of N-acetylcysteine reduces a copper(II) complex to a copper(I) complex, which is intensely colored and can be measured. researchgate.netsrce.hr

One common approach involves the use of a Cu(II)-neocuproine complex. In a buffered solution, N-acetylcysteine reduces the Cu(II) in this complex to Cu(I), forming a stable, yellow-orange Cu(I)-neocuproine complex. The absorbance of this resulting complex is measured at its maximum wavelength (λmax) of approximately 458 nm to determine the concentration of NAC. researchgate.net The reaction is sensitive and can be adapted for kinetic studies, using initial rate or fixed-time methods to construct calibration curves. researchgate.net

Another established method utilizes a complex of Cu(II) with bathocuproine disulfonate (BCS). srce.hrpreprints.org In this system, NAC reduces the [Cu(BCS)₂]²⁻ complex to the orange-colored [Cu(BCS)₂]³⁻ complex, with its absorbance measured at a λmax of 483 nm. srce.hrpreprints.org These spectrophotometric techniques can be integrated into automated systems like Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) to enhance precision, reduce sample and reagent consumption, and increase throughput. srce.hrpreprints.org The validation of these methods demonstrates excellent linearity, detection limits, and accuracy for determining NAC in various samples. srce.hr

Interactive Table: Spectrophotometric Methods for NAC Determination Using Copper Complexes
Method ReagentPrincipleλmax (nm)pHLinearity Range (mol L⁻¹)Reference
Cu(II)-NeocuproineReduction of Cu(II) to Cu(I) by NAC4583.06.0 x 10⁻⁷ to 8.0 x 10⁻⁵ researchgate.net
Cu(II)-Bathocuproine Disulfonate (BCS)Reduction of [Cu(BCS)₂]²⁻ to [Cu(BCS)₂]³⁻ by NAC4835.04.0 x 10⁻⁷ to 4.0 x 10⁻⁵ srce.hr

Conductometric Analysis of Copper-N-Acetylcysteine Reaction Dynamics

Conductometric analysis provides a valuable method for studying the reaction dynamics and stoichiometry between copper(II) ions and N-acetylcysteine. This technique involves monitoring the electrical conductivity of a solution as a titrant is added. The formation of the cupric acetylcysteine complex involves the displacement of protons from the N-acetylcysteine molecule by Cu²⁺ ions. researchgate.netresearchgate.net

During a conductometric titration of N-acetylcysteine with a copper(II) sulfate (B86663) solution, the following reaction occurs. Up to the equivalence point, two protons (H⁺) from each NAC molecule are gradually replaced by one copper ion (Cu²⁺). researchgate.net This causes an increase in the conductivity of the solution. The primary reason for this increase is that the mobility of the hydronium ion (H₃O⁺) being replaced is significantly higher than that of the incoming copper ion (Cu²⁺). researchgate.net The change in the slope of the conductometric curve marks the equivalence point of the reaction. After the equivalence point, the continued addition of the copper(II) sulfate titrant introduces excess Cu²⁺ and SO₄²⁻ ions into the solution, leading to a different rate of conductivity change. researchgate.net This simple, rapid, and cost-effective method allows for the precise determination of the stoichiometry of the complex formation. researchgate.net

Computational Chemistry and Theoretical Calculations for this compound Complex Structures

Computational chemistry offers powerful insights into the structure, bonding, and dynamics of metal complexes like this compound, which can be difficult to study experimentally.

DFT calculations can also elucidate the electronic properties of the complex, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). davidpublisher.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the complex. davidpublisher.com Furthermore, theoretical calculations can predict spectroscopic properties, such as the UV-Visible spectrum, by using time-dependent DFT (TD-DFT), which can then be compared with experimental data for validation of the computed structure. jocpr.com

Molecular Dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. For the this compound system, MD simulations can provide a dynamic picture of the complex's behavior in a solution, typically water. These simulations can reveal the stability of the copper-ligand bonds, the flexibility of the N-acetylcysteine molecule when coordinated to the copper ion, and the interactions between the complex and surrounding solvent molecules.

MD simulations can help elucidate the mechanism of complex formation and dissociation, showing the pathways by which the ligand approaches and binds to the metal ion. By analyzing the trajectories of the atoms, researchers can understand the conformational changes that occur upon complexation and the role of solvent molecules in stabilizing the final structure. This provides a deeper understanding of the ligand-metal interaction dynamics that complements the static picture provided by DFT.

Structure-Activity Relationship Studies: Elucidating the Influence of Ligand Structural Modifications on Copper Binding and Biological Activity

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a ligand influences its ability to bind a metal ion and the subsequent biological activity of the resulting complex. For N-acetylcysteine, the key functional groups responsible for its activity are the thiol (-SH) group and the acetylated amide moiety. researchgate.net

The thiol group is the primary site for copper binding. researchgate.net Any modification or replacement of this group would drastically alter or eliminate the molecule's ability to form a complex with copper. The biological activity of the NAC-copper complex, such as the generation of reactive oxygen species (ROS), is intrinsically linked to this thiol-metal interaction. nih.govresearchgate.net

Modifications to other parts of the NAC molecule can modulate the properties and activity of the copper complex. For instance, esterification of the carboxyl group of NAC to form N-acetyl-L-cysteine ethyl ester (NACET) increases the molecule's lipophilicity. semanticscholar.org This structural change enhances its ability to cross cell membranes, which can improve its pharmacokinetic profile and potentially alter the intracellular delivery and activity of the corresponding copper complex. semanticscholar.org The acetylated amide group contributes to the stability and bioavailability of NAC. researchgate.net Altering this group could impact how the ligand is processed metabolically, thereby influencing the formation and lifetime of the cupric complex in a biological system.

Interactive Table: Functional Group Contributions in N-Acetylcysteine
Functional GroupRole in Copper BindingRole in Biological Activity/PropertiesReference
Thiol (-SH)Primary binding site for copper ion.Essential for redox activity of the complex; free radical scavenging. researchgate.net
Carboxyl (-COOH)Secondary binding site; influences complex stability and solubility.Contributes to the molecule's charge and low lipophilicity at physiological pH. semanticscholar.org
Acetylated Amide (-NHCOCH₃)Influences ligand conformation and steric effects around the binding site.Increases molecular stability and bioavailability. researchgate.net

Future Research Directions in Cupric Acetylcysteine Studies

Elucidation of Specific Copper Oxidation States and Coordination Geometries in Complex Biological Milieus

A fundamental challenge in understanding the biological effects of cupric acetylcysteine lies in the dynamic nature of copper's oxidation state and its coordination chemistry within a cellular environment. The reaction between N-acetyl-l-cysteine and cupric ions (Cu²⁺) is known to be complex, involving the formation of various intermediate species. google.commdpi.com Future research must focus on precisely identifying these intermediates and their corresponding copper oxidation states (Cu⁺ and Cu²⁺) under physiological conditions.

Spectroscopic techniques have revealed the formation of intermediates with distinct absorption maxima, suggesting the presence of disulfide-bridged dicopper(I) complexes. ucf.edumdpi.com The kinetic and spectral data support proposed structures such as cis-/trans-Cu(I)₂(RS)₂(RSSR) and Cu(I)₂(RSSR)₂. ucf.edu However, the stability and interconversion of these species in the presence of cellular components like proteins and other thiols remain to be fully elucidated. Advanced spectroscopic methods, including X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR), could provide invaluable insights into the coordination geometry and electronic structure of copper within these complexes in situ.

Factors such as ligand charge, covalency, and the geometry of the metal-binding domain significantly influence the properties of the copper center. nih.gov Understanding how the biological milieu affects these parameters is crucial. For instance, the coordination of other endogenous ligands could alter the redox potential of the copper ion, thereby modulating its catalytic activity and downstream effects.

Table 1: Spectroscopic Data of this compound Intermediates

IntermediateAbsorption Maxima (nm)Proposed Structure
Intermediate 1233, 302Disulfide-bridged dicopper(I) complexes
Intermediate 2Not specifiedChiral intermediate with distinct Cotton effects

This table is based on data from kinetic studies of the reaction between N-acetyl-l-cysteine and cupric ions. ucf.edu

Investigation of this compound's Role in Modulating Novel Cellular Signaling Pathways Beyond Redox Homeostasis

While the impact of this compound on redox homeostasis through the generation of reactive oxygen species (ROS) is a primary focus of current research, its influence likely extends to other cellular signaling pathways. nih.govresearchgate.net Future investigations should explore these non-redox-mediated effects to gain a more comprehensive understanding of its biological activity.

One promising area of research is the modulation of inflammatory signaling pathways. N-acetylcysteine has been shown to influence the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. nih.gov It is plausible that the this compound complex could exhibit unique modulatory effects on these pathways, independent of its pro-oxidant or antioxidant activities. This could have significant implications for its potential use in inflammatory diseases.

Furthermore, the interaction of this compound with metal-sensing proteins and transcription factors warrants investigation. For example, the transcription factor Nrf2 is a master regulator of the cellular antioxidant response. nih.govresearchgate.net While N-acetylcysteine is known to affect Nrf2, the specific role of the copper complex in this regulation is an area ripe for exploration. Studies have shown that N-acetylcysteine can inhibit zinc-induced Nrf2 activation, highlighting the complex interplay between thiols, metals, and cellular signaling. nih.gov

Exploration of Novel Synthetic Analogues and Derivatives of this compound with Tunable Properties

The therapeutic potential of this compound could be significantly enhanced through the rational design and synthesis of novel analogues and derivatives with tailored properties. N-acetylcysteine itself has been modified to improve its pharmacokinetic profile, leading to compounds like N-acetylcysteine amide (NACA) and N-acetyl-L-cysteine ethyl ester (NACET). researchgate.net These derivatives exhibit improved membrane permeability and bioavailability.

Applying similar synthetic strategies to this compound could yield a new generation of compounds with:

Enhanced stability: Modifications to the N-acetylcysteine backbone could improve the stability of the copper complex in biological fluids.

Tunable redox activity: Altering the electronic properties of the ligand could modulate the redox potential of the copper center, allowing for fine-tuning of its pro-oxidant or antioxidant effects.

Targeted delivery: The incorporation of targeting moieties could direct the compound to specific tissues or cell types, increasing its efficacy and reducing potential side effects.

The synthesis of mixed metal complexes of N-acetylcysteine has already been explored, demonstrating the feasibility of creating a diverse range of related compounds. ekb.eg The exploration of these synthetic analogues will be crucial for optimizing the therapeutic index of this compound.

Table 2: Examples of N-Acetylcysteine Derivatives

DerivativeKey FeaturePotential Advantage for this compound Analogue
N-acetylcysteine amide (NACA)Amide modificationImproved membrane permeability and chelating ability
N-acetyl-L-cysteine ethyl ester (NACET)Ester modificationEnhanced bioavailability

Design of Targeted Drug Delivery Systems for Spatiotemporally Controlled Copper Release (Preclinical)

To maximize the therapeutic efficacy of this compound while minimizing potential toxicity, the development of targeted drug delivery systems is a critical area for future preclinical research. The goal is to achieve spatiotemporally controlled release of copper ions at the desired site of action.

Nanotechnology offers a promising platform for the development of such systems. Various nano-drug delivery systems, including nanoparticles and liposomes, are being investigated for their ability to improve drug targeting and controlled release. mdpi.com For instance, a copper/N-acetylcysteine coated iron oxide nanoparticle system has been synthesized, demonstrating the feasibility of incorporating the complex into a nanocarrier. ucf.edu This system also showed temperature-dependent copper release, suggesting a potential mechanism for controlled delivery. ucf.edu

Future research in this area should focus on:

Stimuli-responsive systems: Designing nanocarriers that release their payload in response to specific stimuli present in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.

Active targeting: Functionalizing the surface of nanocarriers with ligands that bind to receptors overexpressed on target cells, thereby enhancing cellular uptake.

Biodegradable carriers: Utilizing biocompatible and biodegradable materials to ensure the safe clearance of the delivery system from the body after drug release.

The successful development of such targeted delivery systems will be a significant step towards the clinical translation of this compound-based therapies.

Q & A

Basic Research: How is cupric acetylcysteine synthesized and characterized in preclinical studies?

This compound synthesis typically involves chelation reactions between acetylcysteine and copper salts (e.g., copper sulfate). Methodological rigor requires:

  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify copper content .
  • Purity validation : High-performance liquid chromatography (HPLC) or X-ray crystallography ensures compound integrity, with strict adherence to reporting standards for new compounds (e.g., ≥95% purity) .
  • Stability testing : Assess degradation under varying pH and temperature conditions to define storage protocols .

Basic Research: What mechanisms underlie this compound’s role in heavy metal detoxification?

This compound acts via thiol-group coordination to neutralize heavy metals (e.g., cadmium, mercury). Key methodological considerations:

  • In vitro models : Use hepatocyte or renal cell lines to measure metal-binding affinity via fluorescence quenching assays .
  • In vivo validation : Employ wild-type animal models (e.g., rodents) to track tissue-specific metal accumulation using ICP-MS .
  • Control for redox interactions : Include antioxidants (e.g., ascorbic acid) to isolate detoxification effects from oxidative stress modulation .

Advanced Research: How do researchers reconcile contradictory efficacy data in studies of this compound for nephroprotection?

Contradictions arise from heterogeneous study designs, such as:

  • Dosage variability : Trials using 600–1200 mg/day show divergent outcomes; dose-response curves should be standardized .
  • Population bias : Studies in elective vs. emergency angiography populations yield conflicting odds ratios (OR 0.32–0.91), necessitating stratified randomization .
  • Endpoint selection : Serum creatinine alone is insufficient; include composite endpoints (e.g., dialysis requirement, mortality) .

Advanced Research: What meta-analysis models are optimal for evaluating this compound’s clinical outcomes?

  • Fixed-effects vs. random-effects models : Use Cochran’s Q and I² statistics to assess heterogeneity. For homogeneous data (I² < 25%), fixed-effects models apply; otherwise, random-effects models are preferred .
  • Meta-regression : Adjust for covariates like baseline renal function or contrast media volume to explain outcome variability .
  • Publication bias : Funnel plots and Egger’s test mitigate bias from underreported null results .

Basic Research: What safety profiles are documented for this compound in experimental models?

  • Acute toxicity : Dose-ranging studies in rodents identify LD₅₀ thresholds, with adverse events (e.g., hypotension) monitored via telemetry .
  • Long-term effects : Chronic exposure studies track renal/hepatic biomarkers (e.g., ALT, BUN) over ≥6 months .
  • Drug interactions : Screen for synergies/antagonisms with common nephrotoxins (e.g., cyclophosphamide) using isobolographic analysis .

Advanced Research: How can researchers optimize dosing regimens for this compound in hepatic injury models?

  • Pharmacokinetic modeling : Serial blood sampling post-administration quantifies bioavailability and half-life .
  • Dose escalation trials : Adaptive designs (e.g., 3+3) balance safety and efficacy in phase I studies .
  • Biomarker correlation : Link plasma acetylcysteine levels to hepatic glutathione recovery rates via LC-MS/MS .

Advanced Research: What statistical methods address heterogeneity in this compound’s anti-inflammatory effects?

  • Subgroup analysis : Stratify by disease severity (e.g., IPF vs. COPD) using ANOVA to identify context-dependent efficacy .
  • Bayesian networks : Model probabilistic interactions between acetylcysteine, co-treatments (e.g., corticosteroids), and inflammatory cytokines .
  • Sensitivity analysis : Test robustness of conclusions by excluding outlier studies or adjusting for confounding variables .

Basic Research: What in vitro models best replicate this compound’s renal tubular effects?

  • Primary cell cultures : Human proximal tubular cells (HK-2) exposed to contrast media or cisplatin simulate nephrotoxic injury .
  • 3D organoids : Tubuloids with perfusable lumina enable real-time assessment of tubular obstruction prevention .
  • Microphysiological systems : Kidney-on-a-chip platforms integrate hemodynamic shear stress to mimic in vivo conditions .

Advanced Research: How should adverse event reporting be standardized in this compound trials?

  • CTCAE criteria : Grade events (e.g., nausea, bronchospasm) using Common Terminology Criteria for Adverse Events v5.0 .
  • Active surveillance : Implement real-time electronic diaries to capture patient-reported outcomes .
  • Causal inference : Apply Naranjo algorithms to distinguish drug-related vs. incidental adverse events .

Advanced Research: What frameworks guide hypothesis generation for this compound studies?

  • PICO framework : Define Population, Intervention, Comparison, and Outcomes to narrow research scope (e.g., "In CKD patients (P), does this compound (I) reduce contrast-induced nephropathy (O) vs. saline (C)?") .
  • FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Systematic review integration : Use PRISMA guidelines to synthesize prior evidence and justify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.